

# Isoliquiritin Apioside tube formation assay

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## Compound Focus: Isoliquiritin Apioside

CAS No.: 120926-46-7

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## Experimental Overview & Significance

**Background:** Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The **tube formation assay** is a fundamental in vitro method used to model the key step where endothelial cells form capillary-like structures, making it a powerful tool for screening potential anti-angiogenic compounds like ISLA [1].

**Key Finding:** Research demonstrates that **Isoliquiritin Apioside** (ISLA), a flavonoid isolated from *Glycyrrhizae radix rhizome* (licorice), possesses significant **anti-metastatic and anti-angiogenic abilities**. It efficiently suppresses the capability of human umbilical vein endothelial cells (HUVECs) to form tube-like structures without showing cytotoxicity at effective concentrations [1]. This makes ISLA a promising lead compound for anti-cancer drug development.

## Detailed Protocol for Tube Formation Assay

The following protocol is adapted from the methodology used in a 2018 study published in *Frontiers in Pharmacology* [1]. This assay evaluates the anti-angiogenic potential of ISLA by treating HUVECs and assessing their ability to form networks on a basement membrane matrix.

### Table 1: Key Reagents and Equipment

Item	Specification	Source / Example
Endothelial Cells	Human Umbilical Vein Endothelial Cells (HUVECs), passages 3-8	e.g., Innopharmascreen or other commercial providers
Cell Culture Medium	Endothelial Cell Growth Medium-2 (EGM-2)	e.g., PromoCell
Basement Matrix	Growth Factor-Reduced Matrigel	e.g., BD Biosciences
Test Compound	Isoliquiritin Apioside (ISLA), ≥98% purity	e.g., Faces Biochemical (Catalog No. CFN90800)
Compound Solvent	Dimethyl Sulfoxide (DMSO)	Laboratory grade
Positive Control	Recombinant Vascular Endothelial Growth Factor (VEGF)	e.g., PromoKine (rMu VEGF165)
Imaging Equipment	Inverted Phase Contrast Microscope with camera	

### Step-by-Step Procedure:

- **Preparation of Matrigel-coated Plates**

- Thaw Growth Factor-Reduced Matrigel overnight at 4°C on ice.
- Pre-chill pipette tips and multi-well plates (e.g., 96-well) on ice.
- Gently pipette an appropriate volume of Matrigel (typically 50-100 µL per well of a 96-well plate) to evenly coat the well surface.
- Incubate the coated plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize into a solid gel. Avoid bubbles.

- **Cell Treatment and Seeding**

- Culture HUVECs in EGM-2 medium and harvest them during the logarithmic growth phase.
- Prepare a cell suspension of  $5-8 \times 10^4$  cells/mL in EGM-2 medium.
- Pre-treat the cell suspension with the desired concentrations of ISLA (e.g., 25, 50, and 100 µM) or a vehicle control (DMSO, e.g., 0.1%) for a set period (e.g., 30-60 minutes) before seeding.

- After polymerization, carefully aspirate any excess liquid from the Matrigel surface.
- Seed the pre-treated HUVEC suspension (e.g., 100-200  $\mu$ L per well) onto the polymerized Matrigel.
- For a positive control of angiogenesis induction, include wells where HUVECs are stimulated with VEGF (e.g., 10-50 ng/mL).

- **Incubation and Imaging**

- Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 4-16 hours.
- After incubation, examine the wells under an inverted phase-contrast microscope.
- Capture multiple, non-overlapping images per well (e.g., 3-5 images at 40x or 100x magnification) to ensure a representative analysis of the entire well.

- **Quantitative Analysis**

- Analyze the captured images using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
- Quantify the following parameters to assess tube formation:
  - **Total Tube Length:** The combined length of all capillary-like structures in the image.
  - **Number of Branches/Meshes:** The count of closed loops or branching points in the network.
  - **Number of Nodes:** The count of branch points where three or more tubes intersect.

## Representative Data and Interpretation

The study by Frontiers in Pharmacology (2018) provides quantitative evidence of ISLA's effect [1]. The data can be summarized as follows:

**Table 2: Representative Quantitative Data from Tube Formation Assay [1]**

ISLA Concentration ( $\mu$ M)	Relative Tube Formation (% of Control)	Key Observations
0 (Control)	100%	HUVECs form an extensive, interconnected network of tubes.
25	~60-80%	Significant reduction in network complexity and total tube length.

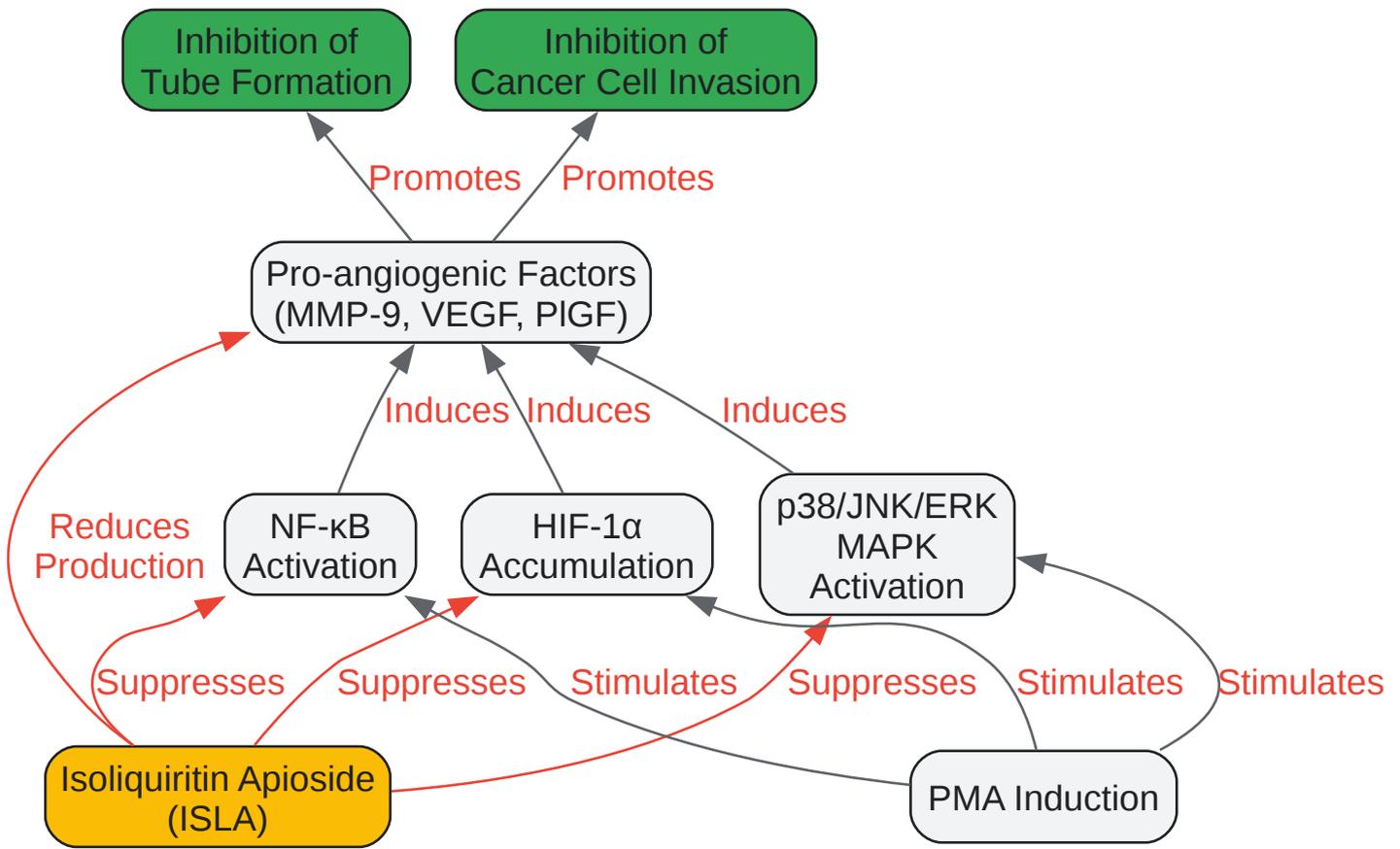
ISLA Concentration ( $\mu\text{M}$ )	Relative Tube Formation (% of Control)	Key Observations
50	~30-50%	Drastic inhibition; only short, fragmented tubes are present.
100	<20%	Near-complete inhibition of tube formation.

### Expected Outcomes:

- **Control Group (Vehicle):** HUVECs will attach, align, and form an extensive, interconnected web of tube-like structures.
- **ISLA-Treated Groups:** A concentration-dependent inhibition of tube formation will be observed. At higher concentrations, you will see a significant reduction in total tube length, number of branches, and network complexity, with cells remaining as individual units or forming only short, disconnected segments.

## Proposed Mechanism of Action

ISLA exerts its anti-angiogenic effects through a multi-targeted approach, impacting both cancer cells and endothelial cells. The diagram below illustrates the key signaling pathways involved.



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The mechanistic pathway shows that ISLA inhibits tube formation by targeting critical upstream regulators [1]:

- **In Cancer Cells:** ISLA significantly decreases the production of pro-angiogenic factors (MMP-9, VEGF, PIGF) by suppressing the PMA-induced activation of the **NF-κB and MAPK (p38, JNK, ERK) signaling pathways**. Furthermore, under hypoxic conditions, ISLA impairs the **HIF-1α pathway**, a master regulator of angiogenesis.
- **In Endothelial Cells:** The reduction of these pro-angiogenic factors in the microenvironment, combined with ISLA's potential direct effects on endothelial signaling, leads to the observed **inhibition of HUVEC migration and tube formation**.

## Application Notes for Researchers

- **Cytotoxicity Check:** It is crucial to first perform a cell viability assay (e.g., CCK-8) to confirm that the observed inhibition of tube formation is due to anti-angiogenic activity and not general cytotoxicity. The cited study confirmed no cytotoxicity at concentrations up to 100 μM [1].

- **Solvent Control:** The final concentration of DMSO in all assay wells (including controls) must be kept constant and as low as possible (typically  $\leq 0.1\%$ ) to avoid solvent-induced effects on cell behavior.
- **Matrigel Handling:** The quality of the tube formation assay is highly dependent on proper Matrigel handling. Always keep it on ice to prevent premature polymerization and ensure consistent pipetting for even gel formation across all wells.
- **Advanced Model:** To enhance the physiological relevance, consider setting up a co-culture system with cancer cells (e.g., HT1080 fibrosarcoma cells) and HUVECs. This allows for the investigation of ISLA's effect on the paracrine signaling between tumor and endothelial cells.

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## References

1. Isoliquiritin Apioside Suppresses in vitro Invasiveness and ... [pmc.ncbi.nlm.nih.gov]

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